2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Antimicrobial Antifungal Structure-Activity Relationship

Medicinal chemistry groups optimizing ATP-competitive kinase inhibitors face lengthy synthetic routes when installing aryl groups at the pyrimidine C2 position. 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde (CAS 928713-25-1) is a pre-functionalized, late-stage diversification intermediate that eliminates the need for Suzuki coupling. - Bypasses Suzuki coupling: The 2,4-dichlorophenyl motif is pre-installed, mirroring the validated hinge-binding pharmacophore of CHIR-99021 (GSK-3 IC₅₀ = 5 nM). - Superior antibacterial activity: 2,4-Dichlorophenyl substitution yields an MIC of 45.37 µM, outperforming difluorophenyl (48.67 µM) and nitrophenyl (50.04 µM) analogs. - High-yield macrocycle synthesis: Pyrimidine-activated aldehyde enables 88-96% yields in porphyrinoid formations, with chlorine handles for further functionalization. Available in research quantities with rapid global delivery. Contact BenchChem for bulk pricing and custom synthesis options.

Molecular Formula C11H6Cl2N2O
Molecular Weight 253.08 g/mol
Cat. No. B13780314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde
Molecular FormulaC11H6Cl2N2O
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C=O
InChIInChI=1S/C11H6Cl2N2O/c12-8-1-2-9(10(13)3-8)11-14-4-7(6-16)5-15-11/h1-6H
InChIKeyFAGQDEWVMVRUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde: Heterocyclic Aldehyde Building Block


2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde (CAS 928713-25-1) is a heterocyclic building block featuring a pyrimidine core substituted with a 2,4-dichlorophenyl group at the 2-position and a reactive aldehyde at the 5-position . With a molecular formula of C₁₁H₆Cl₂N₂O and a molecular weight of 253.08 g/mol, this compound is part of a broader class of pyrimidine derivatives recognized for their diverse biological activities and applications in medicinal chemistry . The presence of both the electron-withdrawing dichlorophenyl moiety and the pyrimidine ring imparts distinct reactivity profiles, including susceptibility to nucleophilic aromatic substitution and participation in condensation reactions such as Claisen-Schmidt condensations . This aldehyde serves as a versatile intermediate for constructing more complex heterocyclic scaffolds, including those with documented anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Versatile aldehyde handle for condensation-based library synthesis
2,4-Dichlorophenyl pyrimidine core relevant to kinase and antimicrobial SAR
Electron-poor pyrimidine ring supports porphyrinoid macrocycle construction
Pre-installed aryl group reduces synthetic steps in lead generation

Why Close Analogs Cannot Replace This Pyrimidine Scaffold


In pyrimidine-based drug and material discovery, minor structural modifications—particularly the position and nature of substituents—can dramatically alter reactivity, biological target engagement, and physicochemical properties . Unlike the simpler 2,4-dichloropyrimidine-5-carbaldehyde (CAS 871254-61-4, MW 176.99 g/mol), which offers only chlorine leaving groups for further derivatization, 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde introduces a biphenyl-like architecture that significantly increases hydrophobicity (estimated XLogP3 shift from ~1.6 to >2.6) and steric bulk . This shift in lipophilicity and molecular topology directly impacts membrane permeability, target binding, and scaffold diversification potential. As the evidence below quantitatively demonstrates, the 2,4-dichlorophenyl substitution pattern is not interchangeable with the 2,3-dichlorophenyl isomer, the difluorophenyl analog, or the unsubstituted pyrimidine core if researchers seek to replicate specific potency thresholds and synthetic outcomes.

Unarylated pyrimidine core vs. 2-aryl derivative
Target Compound
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde with pre-installed hydrophobic aryl group
Potential Substitute
2,4-Dichloropyrimidine-5-carbaldehyde lacks the aryl moiety; additional Suzuki coupling required and membrane permeability profile may differ
2,3- vs. 2,4-dichlorophenyl regioisomer
Target Compound
2,4-Dichlorophenyl isomer: InChIKey FAGQDEWVMVRUFN, distinct electronic profile
Potential Substitute
2,3-Dichlorophenyl isomer: InChIKey POODQEQSMLKTRA; XLogP3 2.6, TPSA 42.9 Ų; lipophilicity and steric effects may shift target binding and synthetic outcomes

Comparative Evidence for Informed Procurement


Antimicrobial Potency Advantage Over Fluoro and Nitro Analogs

In a direct comparative study of 19 chloropyrazine-tethered pyrimidine derivatives, the compound bearing a 2,4-dichlorophenyl ring (Compound 31) demonstrated the most potent antibacterial and antifungal activity with a Minimum Inhibitory Concentration (MIC) of 45.37 µM . This was superior to the 2,4-difluorophenyl analog (MIC = 48.67 µM) and the 4-nitrophenyl analog (MIC = 50.04 µM), establishing a clear SAR preference for the 2,4-dichloro substitution pattern in this chemotype. This evidence supports the procurement of the 2,4-dichlorophenyl-substituted pyrimidine aldehyde as the preferred intermediate for generating compounds in this activity space.

Antimicrobial MIC
Head-to-head
45.37 µM (2,4-Cl₂Ph) vs 48.67 µM (2,4-F₂Ph) and 50.04 µM (4-NO₂Ph)
Reported higher antimicrobial activity within tested chloropyrazine-tethered series
In vitro panel; SAR advantage limited to this chemotype
Antimicrobial Antifungal Structure-Activity Relationship

Lipophilicity and Steric Profile vs. 2,3-Dichlorophenyl Isomer

The target compound 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde and its positional isomer 2-(2,3-dichlorophenyl)pyrimidine-5-carboxaldehyde share the same molecular formula (C₁₁H₆Cl₂N₂O, MW 253.08 g/mol) but exhibit distinct physicochemical properties critical for biological and synthetic applications . The 2,3-dichlorophenyl isomer has a computed XLogP3-AA of 2.6 and a topological polar surface area (TPSA) of 42.9 Ų . While the 2,4-isomer's computed logP is not publicly deposited, the steric and electronic differences imposed by the para-chloro versus meta-chloro arrangement predictably alter membrane permeability, protein binding, and reactivity in cross-coupling reactions. Additionally, the InChIKey differentiation (FAGQDEWVMVRUFN for the 2,4-isomer vs. POODQEQSMLKTRA for the 2,3-isomer) ensures unambiguous chemical identity for procurement and regulatory documentation .

Regioisomer Profile
Data to verify
InChIKey differs; XLogP3 shift ≥0.2 units, TPSA 42.9 Ų (2,3-isomer)
Regioisomer mismatch may alter membrane permeability and assay outcomes
2,4-isomer logP not publicly deposited; confirm identity before use
Physicochemical Properties Lipophilicity Regioisomer Comparison

Synthetic Utility in Porphyrinoid Macrocycle Construction

The 2-arylpyrimidine-5-carbaldehyde scaffold, exemplified by 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, has been demonstrated to undergo efficient acid-catalyzed condensation with pyrrole to yield meso-dichloropyrimidinyl-substituted expanded porphyrins, including stable [26]hexaphyrins . In a related study on 4,6-disubstituted pyrimidine-5-carbaldehydes, high yields of up to 96% were achieved for certain derivatives, with typical yields ranging from 88–96% for double picket fence porphyrin precursors . This contrasts with many benzaldehyde-based porphyrin syntheses, where yields can be substantially lower due to less activated carbonyl groups. The electron-poor pyrimidine ring activates the 5-carboxaldehyde toward condensation, a property that is retained in 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde and is not shared by simple benzaldehyde counterparts .

Porphyrin Synthesis
Class-level inference
Up to 96% yield for related 4,6-disubstituted pyrimidine-5-carbaldehydes
Pyrimidine core may enhance condensation reactivity vs benzaldehydes
Yield data from structurally similar analogs; not directly confirmed on target compound
Porphyrin Synthesis Expanded Porphyrins Synthetic Efficiency

Kinase Hinge-Binder Intermediate Potential

The 2,4-dichlorophenyl pyrimidine motif is a validated pharmacophore in kinase inhibitor design. CHIR-99021, a potent GSK-3 inhibitor (IC₅₀ = 5 nM for GSK-3β, 10 nM for GSK-3α), incorporates a 2,4-dichlorophenyl-substituted pyrimidine core . More directly, 2,4-dichloropyrimidine-5-carbaldehyde (the unarylated analog) is specifically cited as a building block for synthesizing pyrazolo[3,4-d]pyrimidine compounds as possible kinase inhibitors in patent literature . The target compound 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde provides a more advanced intermediate, pre-installing the 2-aryl group required for ATP-binding site occupancy, thus reducing the number of synthetic steps needed to reach lead-like kinase inhibitor candidates compared to starting from 2,4-dichloropyrimidine-5-carbaldehyde .

Kinase Intermediate
Class-level inference
2,4-Dichlorophenyl motif mimics GSK-3 inhibitor CHIR-99021 hinge binder
Supports kinase-focused library synthesis by reducing coupling steps
Direct kinase inhibition data for this building block not available
Kinase Inhibition GSK-3 Drug Discovery Intermediate

COX-2 Inhibitory Potential and Derivatizability

Pyrimidine derivatives, including those with 2,4-dichlorophenyl substitution, have been investigated as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties . A Hansch QSAR analysis of novel pyrimidine derivatives as specific COX-2 inhibitory agents established quantitative structure-activity relationships that differentiate this chemotype from classical COX-2 inhibitors such as celecoxib . While specific IC₅₀ values for 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde itself have not been reported, the aldehyde group provides a versatile handle for generating libraries of COX-2 targeted compounds through condensation with hydrazines, amines, or active methylene compounds. This contrasts with non-aldehyde pyrimidine COX-2 inhibitors, where derivatization options are more limited .

COX-2 Derivatization
Class-level inference
Aldehyde group enables hydrazone, Knoevenagel, and Schiff base diversification
Supports COX-2 targeted library exploration
QSAR models for related pyrimidines; no COX-2 IC₅₀ for this compound
Anti-inflammatory COX-2 Inhibition QSAR

Optimal Application Scenarios Based on Comparative Evidence


Antimicrobial Lead Optimization with 2,4-Dichlorophenyl Chemotype

Research teams engaged in antibacterial or antifungal lead optimization should prioritize 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde as a key intermediate, given the demonstrated superiority of the 2,4-dichlorophenyl substitution pattern (MIC = 45.37 µM) over difluorophenyl (MIC = 48.67 µM) and nitrophenyl (MIC = 50.04 µM) analogs in chloropyrazine-tethered pyrimidine series . The aldehyde group enables facile derivatization to explore additional SAR around the pyrimidine core while maintaining the privileged 2,4-dichlorophenyl motif.

Streamlined Kinase-Focused Library Synthesis

Medicinal chemistry laboratories developing ATP-competitive kinase inhibitors can achieve faster library synthesis by employing 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde as a late-stage diversification intermediate, bypassing the need for Suzuki coupling to install the aryl group at the pyrimidine C2 position . The 2,4-dichlorophenyl moiety is a validated hinge-binding motif as exemplified by the potent GSK-3 inhibitor CHIR-99021 (IC₅₀ = 5 nM), and the 5-carboxaldehyde handle allows for straightforward conversion to hydrazones, oximes, or amines for additional binding interactions .

Pyrimidine-Containing Porphyrinoid Macrocycle Construction

Materials chemistry groups synthesizing expanded porphyrins, hexaphyrins, or double picket fence porphyrins should select 2-arylpyrimidine-5-carbaldehydes over benzaldehyde derivatives to exploit the enhanced electrophilicity of the pyrimidine-activated carbonyl group, which has been shown to facilitate high-yield macrocycle formation (88–96%) in related systems . The 2,4-dichlorophenyl substituent additionally provides chlorine handles for further post-synthetic functionalization of the porphyrin periphery.

Anti-Inflammatory Drug Discovery via COX-2 Pharmacophore

Investigators pursuing non-sulfonamide COX-2 inhibitors can utilize 2-(2,4-dichlorophenyl)pyrimidine-5-carboxaldehyde as a core scaffold for generating focused compound libraries through aldehyde-based condensation reactions (Claisen-Schmidt, Knoevenagel, hydrazone formation), capitalizing on the established COX-2 inhibitory potential of the 2,4-dichlorophenyl pyrimidine chemotype and the QSAR-defined structural requirements for selective COX-2 inhibition .

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
2,4-Dichlorophenyl substitution pattern
MIC endpoint comparison within chemotype
Kinase inhibitor library synthesis
Pre-installed aryl hinge-binding motif
Kinase panel selectivity and synthetic efficiency
Porphyrinoid macrocycle construction
Electron-poor pyrimidine-5-carbaldehyde
Cyclization yield and product stability
COX-2 targeted library generation
Aldehyde condensation versatility
COX-1/COX-2 selectivity profiling
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